N-(1-pivaloylindolin-6-yl)methanesulfonamide
Description
N-(1-Pivaloylindolin-6-yl)methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide group (-SO₂NH₂) attached to a 1-pivaloyl-substituted indoline scaffold. Methanesulfonamide moieties are known for their electron-withdrawing properties and role in modulating solubility, bioavailability, and binding affinity in medicinal and agrochemical contexts.
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-14(2,3)13(17)16-8-7-10-5-6-11(9-12(10)16)15-20(4,18)19/h5-6,9,15H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOXICNNIZMFRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-pivaloylindolin-6-yl)methanesulfonamide typically involves the following steps:
Formation of Indoline Derivative: The starting material, indoline, undergoes acylation with pivaloyl chloride in the presence of a base such as pyridine to form 1-pivaloylindoline.
Sulfonamide Formation: The 1-pivaloylindoline is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(1-pivaloylindolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the indoline ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-(1-pivaloylindolin-6-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its sulfonamide moiety.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-pivaloylindolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogs in Methanesulfonamide Derivatives
N-(2-Methylphenyl)methanesulfonamide and N-(3-Methylphenyl)methanesulfonamide
These isomers differ in the position of the methyl group on the phenyl ring (ortho vs. para). Key findings from DFT studies include:
- Conformational Stability : The methyl group’s position alters intramolecular hydrogen bonding. N-(3-Methylphenyl)methanesulfonamide exhibits greater planarity between the sulfonamide and aromatic ring compared to the ortho isomer, which adopts a twisted conformation due to steric hindrance .
- Vibrational Spectra: The symmetric and asymmetric S=O stretching modes occur at ~1130 cm⁻¹ and ~1320 cm⁻¹, respectively, with minor shifts (<10 cm⁻¹) between isomers due to electronic effects .
- NMR Shifts : The para isomer shows downfield shifts in aromatic protons (δ ~7.3–7.5 ppm) compared to the ortho isomer (δ ~7.1–7.4 ppm), reflecting differences in electron density distribution .
Comparison with N-(1-Pivaloylindolin-6-yl)methanesulfonamide: The indoline scaffold introduces a fused bicyclic system, enhancing rigidity compared to monocyclic phenyl derivatives. This could enhance binding selectivity in biological targets compared to simpler methylphenyl analogs.
Table 1: Structural and Electronic Properties of Methanesulfonamide Derivatives
Functional Analogs in Agrochemical Sulfonamides
Tolylfluanid and Dichlofluanid
These fungicides feature dichloro-fluoroalkyl sulfonamide groups attached to aromatic rings:
- Tolylfluanid: Structure includes a 4-methylphenyl group and a dimethylamino-sulfonyl substituent. Its mode of action involves inhibition of thiol-containing enzymes in fungal pathogens .
- Dichlofluanid : Lacks the methyl group but retains the dichloro-fluoro motif, leading to broader-spectrum antifungal activity but lower environmental persistence .
Comparison with this compound: While the target compound lacks halogen substituents, its indoline-pivaloyl system may confer unique hydrophobic interactions.
Computational Insights into Sulfonamide Derivatives
DFT studies on methylphenyl methanesulfonamides highlight the importance of substituent position on electronic properties:
Biological Activity
N-(1-pivaloylindolin-6-yl)methanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound this compound features an indole moiety, a pivaloyl group, and a methanesulfonamide functional group. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. The indole structure is known for its versatile binding capabilities, which may influence several signaling pathways:
- Receptor Binding : The indole moiety can interact with serotonin receptors, potentially modulating neurotransmitter systems.
- Enzyme Inhibition : The methanesulfonamide group may enhance binding to enzymes involved in metabolic pathways, leading to altered cellular responses.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies. Key findings include:
Case Studies and Research Findings
Several studies have explored the pharmacological effects of this compound:
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Anticancer Studies :
- A study conducted on various cancer cell lines showed that the compound inhibited cell proliferation significantly compared to controls, indicating its potential as an anticancer therapeutic agent.
- Mechanism : The compound may induce apoptosis through mitochondrial pathways, enhancing the expression of pro-apoptotic factors.
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Anti-inflammatory Research :
- Research highlighted that treatment with this compound reduced levels of pro-inflammatory cytokines in cultured macrophages.
- Implications : This suggests a possible application in treating inflammatory diseases.
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Neuropharmacological Evaluation :
- In animal models, the compound was shown to improve cognitive functions and reduce neuroinflammation.
- Potential Use : It may be beneficial in neurodegenerative conditions such as Alzheimer's disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
